![molecular formula C12H16N2S B14385077 N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine CAS No. 89536-46-9](/img/structure/B14385077.png)
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine: is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the heterocyclization of aliphatic diamines with suitable reagents. For example, the reaction of aliphatic diamines with N,N,N’,N’-tetramethylmethanediamine and 1,2-ethanedithiol in the presence of a catalyst like samarium(III) chloride hexahydrate can yield the desired azepine derivative .
Industrial Production Methods: Industrial production of this compound may involve scalable one-pot synthesis procedures. These methods often utilize multicomponent heterocyclization reactions to efficiently produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted azepine derivatives.
Scientific Research Applications
N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8H-Thieno[2,3-d]azepin-7-amine: A related compound with similar structural features.
7-Chloro-8H-thieno[3,2-c]azepin-8-one: Another thienoazepine derivative with distinct chemical properties.
Uniqueness: N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine is unique due to its specific substitution pattern and the presence of diethyl groups. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
89536-46-9 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
N,N-diethyl-8H-thieno[2,3-d]azepin-7-amine |
InChI |
InChI=1S/C12H16N2S/c1-3-14(4-2)12-9-11-10(5-7-13-12)6-8-15-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HMBRUZZVEUWEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC2=C(C1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


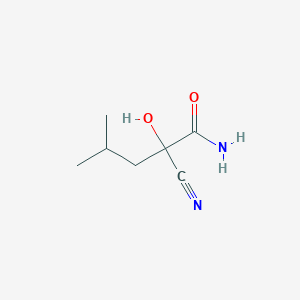

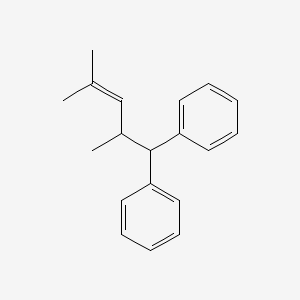

![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)
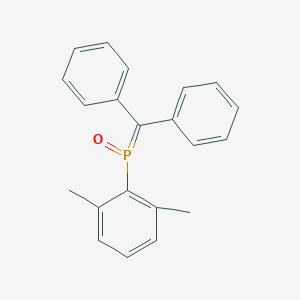
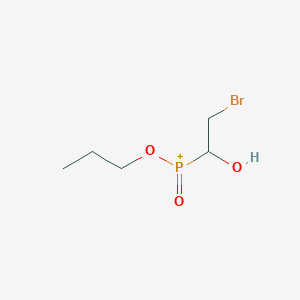

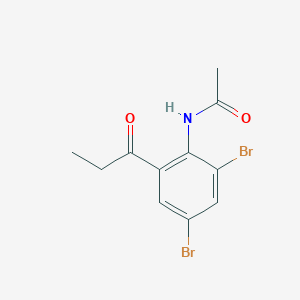
![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
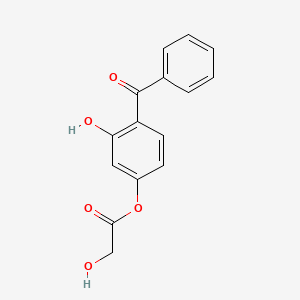
![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
